(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene
Description
Properties
IUPAC Name |
1-methoxy-5-nitro-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-10-14(18(21)22)13(7-8-17(19)20)9-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYSIFSBQNIGY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523038 | |
| Record name | 1-(Benzyloxy)-2-methoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4775-68-2 | |
| Record name | 1-(Benzyloxy)-2-methoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the Methoxy Group
The methoxy group is typically installed via nucleophilic aromatic substitution or alkylation. A phase-transfer catalysis method using 4-methoxyphenol as the starting material and methyl iodide as the alkylating agent has been reported.
Conditions :
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Reagents : 4-methoxyphenol, methyl iodide, potassium carbonate (K₂CO₃).
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Solvent : Dimethylformamide (DMF).
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Temperature : 80°C, 12 hours.
Mechanism :
The phenolic oxygen is deprotonated by K₂CO₃, forming a phenoxide ion that undergoes nucleophilic attack on methyl iodide.
Benzyloxylation at Position 1
Benzyl chloride is employed to introduce the benzyloxy group, leveraging phase-transfer conditions to enhance reactivity.
Conditions :
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Reagents : 2-methoxy-4-nitrophenol, benzyl chloride, tetrabutylammonium bromide (TBAB).
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Solvent : DMF/water biphasic system.
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Temperature : Reflux at 100°C, 24 hours.
Optimization :
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Excess benzyl chloride (1.5 equiv) improves conversion.
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TBAB facilitates interfacial transfer of the phenoxide ion.
Nitration at Positions 4 and 5
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to achieve di-nitration.
Conditions :
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Reagents : 1-(benzyloxy)-2-methoxybenzene, HNO₃ (90%), H₂SO₄ (98%).
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Temperature : 0–5°C (ice bath).
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Reaction Time : 2 hours.
Regioselectivity :
The electron-donating methoxy and benzyloxy groups direct nitration to the para and meta positions, respectively.
Installation of the Nitrovinyl Group
The nitrovinyl group is introduced via a condensation reaction between 5-nitro-2-methoxy-1-(benzyloxy)-4-nitrobenzaldehyde and nitroethane.
Conditions :
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Reagents : Aldehyde intermediate, nitroethane, ammonium acetate.
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Solvent : Ethanol.
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Temperature : Reflux at 78°C, 6 hours.
Stereochemical Control :
The (E)-configuration is favored due to steric hindrance between the nitro group and benzene ring.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates modifications to improve efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous flow |
| Purification | Column chromatography | Crystallization |
| Catalyst Recovery | Not feasible | Pd/C filtration systems |
| Yield | 30–40% | 55–60% (optimized) |
Key Adjustments :
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Continuous Flow Nitration : Reduces exothermic risks and improves mixing.
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Solvent Recycling : Ethanol and DMF are recovered via distillation.
Characterization and Quality Control
Critical analytics ensure structural fidelity and purity:
4.1. Spectroscopic Methods :
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¹H NMR :
-
FTIR :
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Nitro group: 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch).
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4.2. Chromatographic Purity :
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HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst or using reducing agents like tin(II) chloride.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium methoxide, benzyl chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. It can participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Antimicrobial Properties : Preliminary studies suggest that (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene may exhibit antimicrobial activity. The mechanism could involve disruption of bacterial cell walls or interference with essential enzymes.
- Anticancer Research : Its potential use in anticancer drug development is being investigated, particularly due to the reactivity of its nitro groups that may interact with biological targets.
Medicine
- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry
Mechanism of Action
The mechanism of action of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would depend on its specific application. For example, if it exhibits antimicrobial activity, it might work by disrupting bacterial cell walls or interfering with essential bacterial enzymes. The nitro groups could play a crucial role in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Nitrovinyl-Containing Analogues
Table 2: Benzyloxy/Methoxy Derivatives
Table 3: Ethyl/Ethenyl Analogues
Functional Group Impact on Reactivity and Stability
- Nitrovinyl Group : Compounds with this group (e.g., CAS 22568-51-0) exhibit heightened reactivity in cycloaddition or nucleophilic attacks due to electron-deficient double bonds . The target compound’s nitrovinyl at position 5 may sterically hinder interactions compared to position 4 in analogues.
- Benzyloxy vs. Methoxy : Benzyloxy (target) provides steric bulk and lipophilicity, whereas methoxy (e.g., CAS 40663-31-8) offers simpler electronic effects .
- Ethyl/Ethenyl Substituents : Ethyl groups (CAS 90610-18-7) enhance hydrophobicity, while ethenyl groups (CAS 103851-61-2) enable conjugation or polymerization .
Research Implications
The structural complexity of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene offers unique opportunities in medicinal chemistry but poses challenges in synthesis and characterization. Comparatively, simpler analogues (e.g., CAS 22568-51-0) are more tractable for mechanistic studies, while ethyl/ethenyl derivatives (CAS 90610-18-7, 103851-61-2) provide insights into substituent-driven material properties. Future research should prioritize stabilizing the nitrovinyl moiety and optimizing benzyloxy-directed reactions.
Biological Activity
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is a nitrobenzene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and comparative analysis with similar compounds.
Overview of the Compound
- Chemical Formula : C16H15N2O4
- CAS Number : 4775-68-2
- Molecular Weight : 285.29 g/mol
- Physical Properties :
- Melting Point: 122-124°C
- Solubility: Soluble in acetic acid, dichloromethane, ethyl acetate, and methanol
The compound features a unique structure with both benzyloxy and nitrovinyl groups, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of nitro groups using nitric acid and sulfuric acid.
- Methoxylation : Methylation to introduce a methoxy group.
- Benzyloxylation : Reaction with benzyl chloride to add the benzyloxy group.
- Vinylation : Use of the Heck reaction for the introduction of a vinyl group.
These synthetic pathways are crucial for obtaining the compound in a high-yield and pure form, which is essential for biological testing.
Antimicrobial Activity
Nitro-containing compounds have been widely studied for their antimicrobial properties. This compound has shown potential against various pathogens:
- Mechanism of Action : Nitro compounds are believed to exert their effects by undergoing reduction within microbial cells, resulting in toxic intermediates that can bind to DNA, leading to cell death . This mechanism is similar to that observed in well-known antibiotics such as metronidazole.
| Pathogen Type | Example Pathogens | Inhibition Zone Diameter (mm) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 40.7 |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 30 |
| Fungi | Candida albicans | Notable activity observed |
Anticancer Activity
Recent studies suggest that nitrobenzene derivatives may also exhibit anticancer properties. The presence of multiple functional groups in this compound could enhance its interaction with cancer cells.
- Research Findings : A study indicated that similar nitro compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific pathways for this compound remain to be fully elucidated but may involve modulation of signaling pathways critical for cell proliferation.
Unique Features
The presence of both benzyloxy and nitro groups distinguishes this compound from other related compounds:
| Compound Name | Key Functional Groups | Notable Activity |
|---|---|---|
| 1-(Benzyloxy)-2-methoxy-4-nitrobenzene | Benzyloxy, Nitro | Limited antimicrobial activity |
| 2-Methoxy-4-nitro-5-(2-nitrovinyl)benzene | Nitro, Vinyl | Moderate cytotoxicity |
The combination of these functional groups may enhance its lipophilicity and membrane permeability, thereby improving its bioactivity.
Q & A
Q. What are the key synthetic pathways for (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
- Benzyloxy group introduction : Alkylation of a phenolic precursor using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Nitrovinyl group installation : Henry reaction between a nitroalkane and an aldehyde intermediate, followed by dehydration to form the (E)-configured nitrovinyl group.
- Methoxy and nitro group positioning : Electrophilic aromatic substitution (e.g., nitration) under controlled temperature to direct substituents to specific positions.
Optimization strategies : Adjust reaction stoichiometry (e.g., excess benzyl bromide for complete alkylation), use phase-transfer catalysts for nitrovinyl formation, and employ low-temperature nitration (-10°C) to minimize byproducts .
Q. How do the functional groups (benzyloxy, nitrovinyl, methoxy) influence the compound’s reactivity and stability?
- Benzyloxy group : Enhances solubility in organic solvents and steric hindrance, which may slow hydrolysis. It also directs electrophilic substitution to specific ring positions.
- Nitrovinyl group : Acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic attacks. Its (E)-configuration stabilizes conjugation, increasing thermal stability.
- Methoxy group : Electron-donating properties moderate the electron-deficient nature of the nitrovinyl group, balancing reactivity.
Methodological insight : Voltammetric studies (e.g., cyclic voltammetry) can quantify redox behavior, while DFT calculations predict electron density distribution .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry (e.g., (E)-configuration of nitrovinyl) and bond lengths (e.g., C=C in nitrovinyl).
- NMR spectroscopy : ¹H NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; benzyloxy’s CH₂ at δ 4.9–5.1 ppm). ¹³C NMR confirms nitro group deshielding effects.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak).
Advanced tip : Couple IR spectroscopy with computational simulations to assign vibrational modes of nitro groups (e.g., asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties for materials science applications?
- DFT calculations : Model HOMO-LUMO gaps to assess charge-transfer potential. For example, the nitrovinyl group reduces the bandgap, suggesting utility in organic semiconductors.
- Molecular dynamics simulations : Predict solubility and aggregation behavior in solvents (e.g., chloroform vs. DMSO).
Case study : Crippen’s method (van der Waals volume calculations) and McGowan’s approach (molar volume estimation) can correlate structure with optical properties like nonlinear susceptibility .
Q. What strategies address contradictions in experimental data (e.g., unexpected byproducts during nitration)?
- Mechanistic analysis : Use isotopic labeling (e.g., ¹⁵NO₂) to trace nitration pathways.
- Byproduct identification : Employ LC-MS/MS or GC-MS to detect minor products (e.g., ortho-nitrated isomers).
- Kinetic studies : Vary reaction time and temperature to identify rate-determining steps. For example, prolonged nitration at >25°C may favor meta-substitution due to steric effects .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogues in medicinal chemistry?
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Key analogues :
Compound Structural Difference Observed Activity (E)-1-Methoxy-4-(2-nitrovinyl)benzene Methoxy replaces benzyloxy Reduced cytotoxicity (E)-4-(2-Nitrovinyl)benzonitrile Nitrile instead of benzyloxy Enhanced enzyme inhibition -
Methodology : Perform in vitro assays (e.g., enzyme inhibition) paired with molecular docking to identify critical interactions (e.g., benzyloxy’s π-π stacking with hydrophobic pockets) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during nitrovinyl formation.
- Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) or crystallization (e.g., ethanol/water mixtures).
Validation : Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. How can the nitrovinyl group’s reactivity be exploited in polymer or dendrimer synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
